4-Methyl-3-(3-furyl)nitrobenzene
Description
4-Methyl-3-(3-furyl)nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂), a methyl group (-CH₃) at the para position (C-4), and a 3-furyl group (a five-membered aromatic oxygen heterocycle) at the meta position (C-3). This structural arrangement confers unique electronic and steric properties, distinguishing it from simpler nitrobenzene derivatives.
Properties
CAS No. |
710351-87-4 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-(2-methyl-5-nitrophenyl)furan |
InChI |
InChI=1S/C11H9NO3/c1-8-2-3-10(12(13)14)6-11(8)9-4-5-15-7-9/h2-7H,1H3 |
InChI Key |
TUVXPFIKWFDPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following nitroaromatic compounds are selected for comparison based on substituent diversity and relevance to industrial or biological applications:
| Compound | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-Methyl-3-(3-furyl)nitrobenzene | C₁₁H₉NO₃ | 4-Methyl, 3-(3-furyl) | Nitro, methyl, furyl |
| Nitrobenzene | C₆H₅NO₂ | None | Nitro |
| 4-Methyl-3-nitrobenzaldehyde | C₈H₇NO₃ | 4-Methyl, 3-nitro, 1-aldehyde | Nitro, methyl, aldehyde |
| 4′-Methoxy-3-nitrobiphenyl | C₁₃H₁₁NO₃ | 4-Methoxy (biphenyl), 3-nitro | Nitro, methoxy, biphenyl |
| 4-(Methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | 4-Methylamino, 3-nitro, 1-carboxylic acid | Nitro, methylamino, carboxylic acid |
Physicochemical Properties
- This compound likely has reduced volatility due to its higher molecular weight and polar furyl group, though solubility may remain low in aqueous media. 4-(Methylamino)-3-nitrobenzoic acid exhibits higher solubility in polar solvents due to its carboxylic acid group .
- Reactivity: The nitro group in nitrobenzene is strongly electron-withdrawing, directing electrophilic substitution to the meta position. 4-Methyl-3-nitrobenzaldehyde’s aldehyde group enables nucleophilic additions (e.g., Grignard reactions), whereas the furyl group in the target compound may participate in cycloadditions or serve as a hydrogen-bond acceptor .
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